molecular formula C22H32O2 B1666284 Synhexyl CAS No. 117-51-1

Synhexyl

Cat. No.: B1666284
CAS No.: 117-51-1
M. Wt: 328.5 g/mol
InChI Key: OORFXDSWECAQLI-UHFFFAOYSA-N

Mechanism of Action

Target of Action

Synhexyl, also known as Parahexyl, is a synthetic tetrahydrocannabinol (THC) class drug . The primary targets of this compound are likely the cannabinoid receptors, specifically CB1 and CB2, which are part of the endocannabinoid system in the human body. These receptors play a crucial role in various physiological processes including pain sensation, mood, and memory .

Biochemical Pathways

They can modulate neurotransmitter release in the central and peripheral nervous system through their action on CB1 receptors

Pharmacokinetics

It is likely metabolized in the liver and excreted via the kidneys . These properties can impact the bioavailability of this compound, influencing its therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the cannabinoid receptors. This interaction can lead to changes in neurotransmitter release, potentially affecting mood and pain sensation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the drug. Additionally, individual factors such as the user’s metabolic rate, overall health, and genetic makeup can also influence the drug’s action .

Preparation Methods

The synthesis of Synhexyl involves several steps. The primary synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 3-n-hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol.

    Reaction Conditions: The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

    Industrial Production:

Chemical Reactions Analysis

Synhexyl undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its reduced forms using reagents such as lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synhexyl has been studied for various scientific research applications, including:

Comparison with Similar Compounds

Synhexyl is similar to other cannabinoids, particularly tetrahydrocannabinol (THC). it has some unique properties:

Similar Compounds

This compound’s unique structural and pharmacological properties make it an interesting compound for scientific research, despite its limited practical applications due to legal restrictions.

Properties

IUPAC Name

3-hexyl-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-5-6-7-8-9-16-13-19(23)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h13-15,23H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORFXDSWECAQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861748
Record name 3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117-51-1
Record name 3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Homotetrahydrocannibinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SYNHEXYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/450N174F9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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